

Characterization of Derrisisoflavone K: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Derrisisoflavone K*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Derrisisoflavone K**, a prenylated isoflavone isolated from the plant genus *Derris*. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Derrisisoflavone K

Derrisisoflavone K was identified as a white amorphous powder with the molecular formula $C_{22}H_{22}O_6$, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).^[1] The subsequent sections and tables detail the key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Mass Spectrometry Data

Property	Value
Appearance	White amorphous powder
Molecular Formula	$C_{22}H_{22}O_6$
HRESIMS (positive ion mode)	m/z 405.1307 $[M + Na]^+$ (calculated for $C_{22}H_{22}O_6Na$, 405.1309) ^[1]

UV-Vis Spectroscopy

The UV spectrum of **Derrisisoflavone K** was recorded in methanol and exhibits absorption maxima (λ_{max}) characteristic of an isoflavone skeleton.^[1]

λ_{max} (nm)	$\log \epsilon$
214	4.59
268	4.57
336 (shoulder)	3.67

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra for **Derrisisoflavone K** were recorded in deuterated methanol (CD_3OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

^1H NMR Spectroscopic Data (CD_3OD)

Position	δ (ppm)	Multiplicity	J (Hz)
2	8.00	s	
8	6.37	s	
2'	7.19	d	2.0
5'	6.42	dd	8.2, 2.0
6'	6.33	d	8.2
1''	2.92	t	7.3
2''	3.68	t	7.3
1'''	3.28	d	7.2
2'''	5.17	t	7.2
4'''	1.72	s	
5'''	1.56	s	
5-OH	13.04	s	

¹³C NMR Spectroscopic Data (CD₃OD)

Position	δ (ppm)	Type
2	157.9	CH
3	122.7	C
4	181.9	C
5	161.3	C
6	109.9	C
7	164.2	C
8	94.3	CH
9	157.9	C
10	106.6	C
1'	115.8	C
2'	132.0	CH
3'	112.5	C
4'	159.0	C
5'	103.8	CH
6'	108.1	CH
1''	26.8	CH ₂
2''	61.9	CH ₂
1'''	29.3	CH ₂
2'''	123.3	CH
3'''	132.8	C
4'''	25.9	CH ₃
5'''	17.8	CH ₃

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of **Derrisoflavone K** from its natural source, *Derris robusta*.

General Experimental Procedures

Optical rotation was measured using a Jasco P-1020 automatic digital polarimeter. UV data were obtained through HPLC online analysis. NMR spectra were recorded on Bruker AV-400, DRX-500, or AV-600 instruments, with deuterated solvent signals used as internal standards. ESI and HRESIMS were performed with a Shimadzu LC-IT-TOF mass spectrometer equipped with an ESI interface.

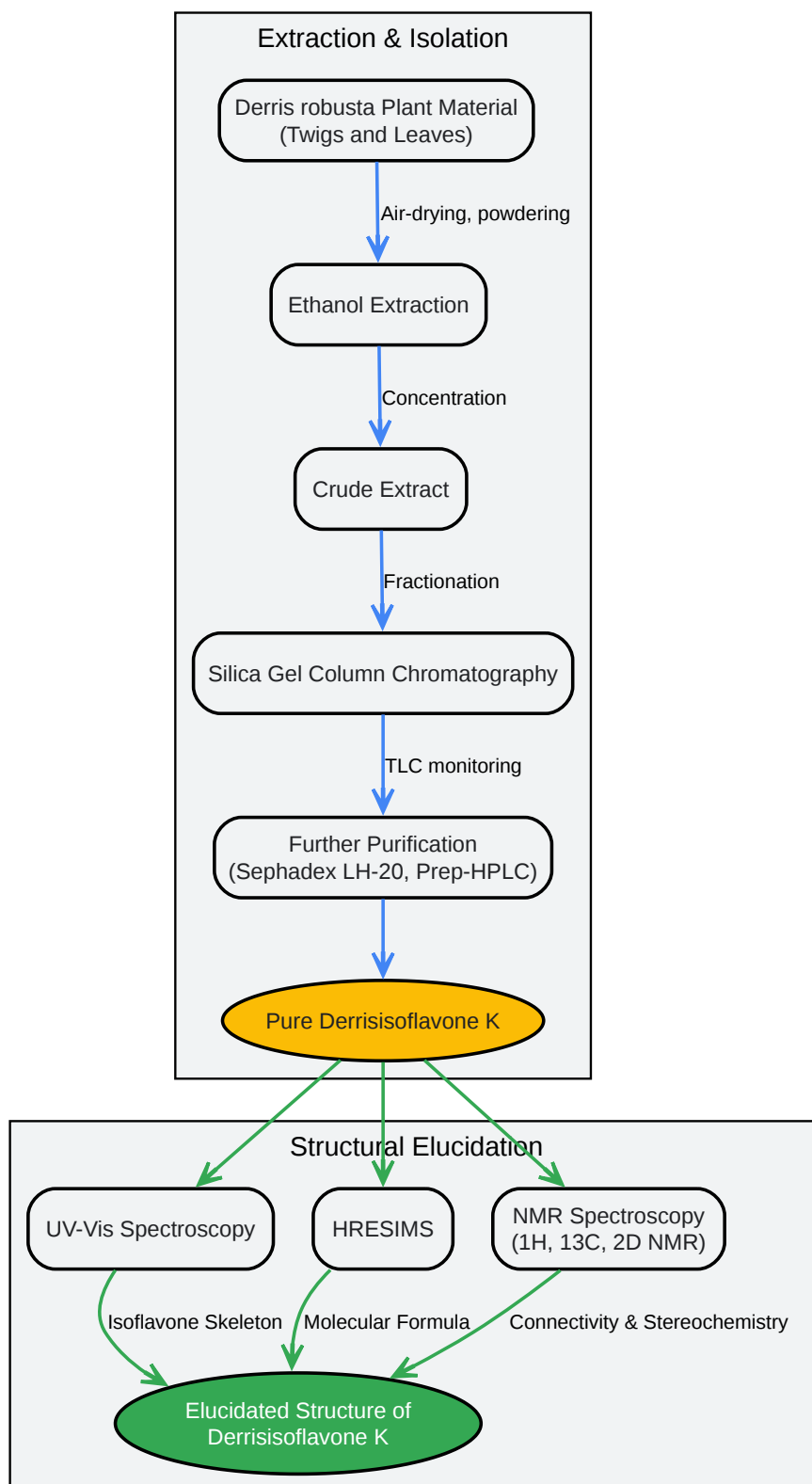
Plant Material, Extraction, and Isolation

The twigs and leaves of *Derris robusta* were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was subjected to a series of chromatographic separations. An initial fractionation was performed using a silica gel column with a gradient elution system of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative HPLC to yield pure **Derrisoflavone K**.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Derrisoflavone K**.



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References

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